4-fluoro-1H-pyrazole

概要

説明

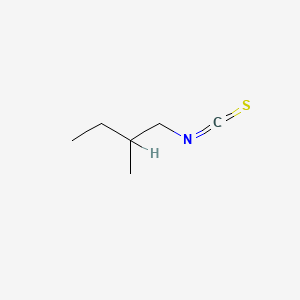

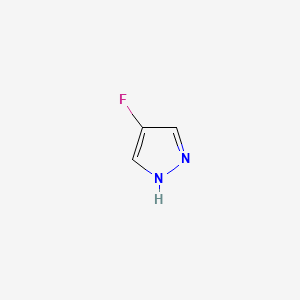

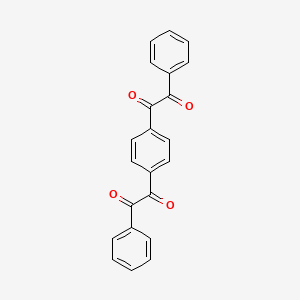

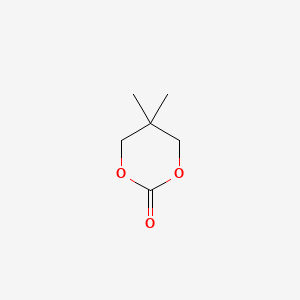

4-Fluoro-1H-pyrazole is an organic compound that belongs to the class of pyrazole derivatives . It has the empirical formula C3H3FN2 and a molecular weight of 86.07 . It is used as an organic intermediate .

Synthesis Analysis

The synthesis of 4-fluoro-1H-pyrazole involves several steps. It starts with the hydrolysis of 2-fluoroacetic ethyl ester to produce 2-fluoroacetic sodium. This is then reacted with DMF to produce (Z)-3-(dimethylamino)-2-fluoroacrolein. Finally, this compound undergoes cyclization with hydrazine hydrochloride .

Molecular Structure Analysis

The molecular structure of 4-fluoro-1H-pyrazole consists of a five-membered ring with two adjacent nitrogen atoms. One of these nitrogen atoms acts as a proton donor (pyrrole-type), while the other acts as a proton acceptor (pyridine-type) .

Chemical Reactions Analysis

Pyrazole derivatives, including 4-fluoro-1H-pyrazole, are known for their versatility as synthetic intermediates in preparing relevant chemicals in various fields. They can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups .

科学的研究の応用

Organic Intermediate

4-Fluoro-1H-pyrazole is a heterocyclic organic compound and can be used as an organic intermediate . The preparation of 4-fluoro-1H-pyrazole involves the hydrolysis of 2-fluoroethyl acetate to obtain 2-fluoroacetic acid sodium, which then reacts with DMF to produce (Z)-3-(dimethylamino)-2-fluoropropionaldehyde. This is finally cyclized with hydrazine hydrochloride .

Synthesis of Fluorinated Heterocycles

4-Fluoro-1H-pyrazole plays a crucial role in the synthesis of fluorinated heterocycles . Fluorinated aromatic and heterocyclic motifs are important in the pharmaceutical and agrochemical industries . The synthesis of 4,4-difluoro-1H-pyrazoles and 4-fluoropyrazole derivatives has been achieved through fluorination of 3,5-diarylpyrazole substrates .

Development of Chemosensors

Pyrazoles, including 4-fluoro-1H-pyrazole, have been used in the construction of chemosensors . These chemosensors exhibit remarkable photophysical properties, pH sensitivity, solvatochromic behavior, ion detection capabilities, high quantum yields, and nonlinear optical behavior . For instance, pyrazoline nanoparticle probes have been reported for sensing/detection of Hg2+ ions .

Biological Imaging

Pyrazole-derived metal organic frameworks (MOFs), which can be synthesized using 4-fluoro-1H-pyrazole, have been reported for use in environmental monitoring and biological imaging .

Pharmacological Applications

4-Fluoro-1H-pyrazole and its derivatives have shown a wide range of biological and pharmacological activities . These include antitumor, analgesic, anti-inflammatory, antimicrobial, antitubercular, antileishmanial activity, ACE inhibitors, antidiabetic, antiparkinsonian, and neuroprotective properties .

Late-stage Fluorination Reactions

4-Fluoro-1H-pyrazole has been used in late-stage fluorination reactions of pyrazole derivatives for applications in the life-sciences industries . This process involves electrophilic fluorination reactions of various pyrazole derivatives with either SelectfluorTM or fluorine gas .

Safety and Hazards

4-Fluoro-1H-pyrazole is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, it is recommended to handle it with protective gloves, protective clothing, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .

将来の方向性

The future directions of 4-fluoro-1H-pyrazole research could involve broadening the scope of ‘late-stage’ fluorination reactions of pyrazole derivatives for applications in the life-sciences industries . Additionally, the development of more efficient methods for the synthesis of fluoropyrazole systems using electrophilic fluorinating agents could be a promising area of research .

作用機序

Target of Action

4-Fluoro-1H-pyrazole is a heterocyclic organic compound Pyrazole derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their functional groups .

Mode of Action

The fluorine atom in the pyrazole ring may enhance the compound’s ability to form hydrogen bonds with its targets, thereby influencing its biological activity .

Biochemical Pathways

Pyrazole derivatives are known to influence various biochemical pathways depending on their functional groups .

Result of Action

Pyrazole derivatives are known to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

特性

IUPAC Name |

4-fluoro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3FN2/c4-3-1-5-6-2-3/h1-2H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXJXPHWRBWEEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60956716 | |

| Record name | 4-Fluoro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-1H-pyrazole | |

CAS RN |

35277-02-2 | |

| Record name | 4-Fluoropyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035277022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of 4-fluoro-1H-pyrazole and how does it compare to other halogenated analogs?

A1: 4-Fluoro-1H-pyrazole is a halogenated pyrazole derivative with a fluorine atom at the 4-position. Crystallographic studies revealed that, unlike its isostructural bromo and chloro analogs which form trimeric hydrogen-bonding motifs, 4-fluoro-1H-pyrazole forms one-dimensional chains via intermolecular N—H⋯N hydrogen bonding. [, ] This difference in crystal packing arises from the fluorine atom's unique properties, impacting its intermolecular interactions.

Q2: How can 4-fluoro-1H-pyrazole be synthesized and further modified?

A2: A key intermediate, 5-tributylstannyl-4-fluoro-1H-pyrazole, allows for versatile modifications. [, ] Researchers successfully achieved N-methylation of this compound using LDA and iodomethane to yield N-methyl-5-tributylstannyl-4-fluoro-1H-pyrazole. [] Additionally, lithiation of this N-methylated derivative at the 5-position enables the introduction of various substituents through reactions with diverse electrophiles. [] This methodology allows for the exploration of structure-activity relationships and potential applications of 4-fluoro-1H-pyrazole derivatives.

Q3: What potential applications have been investigated for 4-fluoro-1H-pyrazole derivatives?

A3: Researchers have explored the potential of 4-fluoro-1H-pyrazole-3-carboxamide nucleoside analogs as antiviral agents. [] While the specific details about their mechanism of action and efficacy are not provided in the abstracts, this highlights the potential of 4-fluoro-1H-pyrazole as a scaffold for developing novel therapeutics.

Q4: What spectroscopic data is available for characterizing 4-fluoro-1H-pyrazole?

A4: Researchers have utilized both experimental and theoretical (DFT calculations) approaches to characterize 4-fluoro-1H-pyrazole and its halogenated analogs. [] This includes comparisons of IR and 1H NMR spectroscopic data, providing valuable insights into their electronic structure and properties. []

Q5: Are there any resources for researchers interested in further investigating 4-fluoro-1H-pyrazole?

A5: The Cambridge Crystallographic Data Center (CCDC) houses crystallographic data for 4-fluoro-1H-pyrazole and other halogenated analogs, providing valuable structural information for researchers. [] This data can be used for various purposes, including structure-based drug design and understanding intermolecular interactions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dithieno[3,2-b:2',3'-d]thiophene](/img/structure/B1295348.png)

![2-Azabicyclo[2.2.2]oct-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B1295350.png)